D-Glucitol-3-13C
Description
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.17 |
Synonyms |
D-Sorbitol-3-13C; Glucarine-3-13C; Esasorb-3-13C; Cholaxine-3-13C; Karion-3-13C; Sionite-3-13C; Sionon-3-13C; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Isotopically Labeled D-Glucitol Derivatives
D-Glucitol-4,5,6-¹³C₃
This triply labeled variant contains ¹³C at positions 4, 5, and 6. Key differences include:
- Isotopic Distribution : The multi-site labeling allows for broader tracing in metabolic flux analysis, especially in pathways like the pentose phosphate cycle or glycolysis, where carbons 4–6 are sequentially modified .
- Analytical Utility : In NMR studies, D-Glucitol-4,5,6-¹³C₃ provides enhanced signal resolution for carbons in the terminal positions, aiding structural elucidation in complex mixtures.
- Research Applications : Cited studies highlight its use in soil biochemistry (e.g., microbial polysaccharide synthesis) and polymer science (e.g., carbohydrate-based hydrogels) .
Table 1: Isotopic Labeling Comparison
| Compound | Isotopic Positions | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| D-Glucitol-3-¹³C | 3 | 185.17 | Metabolic tracing, NMR spectroscopy |
| D-Glucitol-4,5,6-¹³C₃ | 4, 5, 6 | 187.18 | Microbial biochemistry, polymers |
Comparison with Structurally Related Compounds
D-Glucosamine-1-¹³C Hydrochloride
- Structural Differences: Glucosamine is an amino sugar (C₆H₁₃NO₅·HCl) with a ¹³C label at position 1, contrasting with glucitol’s reduced aldehyde group.
- Functional Roles: Used in studies of chitin biosynthesis, cartilage metabolism, and glycoprotein labeling. The C1 label tracks amino sugar incorporation into glycosaminoglycans .
- Analytical Contrast : The ¹³C label in glucosamine-1-¹³C affects proton-coupled NMR signals differently due to the amine group’s electronegativity .
D-Gluconic Acid and Derivatives
D-Gluconic acid (C₆H₁₂O₇), a carboxylic acid derivative of glucose, differs fundamentally from glucitol:
- Chemical Properties : Gluconic acid’s carboxyl group confers acidity (pKa ~3.8) and metal-chelating properties, unlike glucitol’s neutral polyol structure.
Table 2: Structural and Functional Comparisons
| Compound | Functional Groups | Key Properties | Primary Uses |
|---|---|---|---|
| D-Glucitol-3-¹³C | Polyol | Non-reactive, hygroscopic | Metabolic studies, food additives |
| D-Glucosamine-1-¹³C | Amino sugar | pH-sensitive, chiral | Glycobiology, nutraceuticals |
| D-Gluconic Acid | Carboxylic acid | Acidic, chelating agent | Food preservatives, detergents |
Preparation Methods
Reduction of ¹³C-Labeled D-Glucose
The most direct route to D-glucitol-3-¹³C involves the reduction of D-glucose-3-¹³C. This method leverages well-established catalytic hydrogenation protocols, where labeled glucose serves as the starting material.
Procedure :
-
Isotopic Labeling of Glucose : Commercial D-glucose-3-¹³C is synthesized via enzymatic or chemical methods, often involving isotopic enrichment during carbohydrate biosynthesis.
-
Catalytic Hydrogenation : The labeled glucose is dissolved in water or methanol and subjected to hydrogen gas (H₂) under high pressure (10–15 atm) in the presence of a Raney nickel or ruthenium catalyst at 120–150°C.
-
Purification : The crude product is crystallized from 2-propanol or ethanol to yield D-glucitol-3-¹³C with >95% purity, as confirmed by HPLC.
Key Considerations :
-
Isotopic Purity : The position-specific labeling of glucose is critical. Metabolic studies indicate that D-[3-¹³C]glucose is incorporated into glucans without significant isotopic scrambling.
-
Yield Optimization : Industrial-scale reductions achieve yields of 80–90%, but small-scale syntheses may require iterative purification.
Chemoenzymatic Approaches
Enzymatic Reduction Using NADPH-Dependent Dehydrogenases
Enzymatic methods offer stereoselective reduction under mild conditions, minimizing side reactions.
Procedure :
-
Substrate Preparation : D-Glucose-3-¹³C is dissolved in a buffered aqueous solution (pH 7.0–7.5).
-
Enzyme Selection : NADPH-dependent aldose reductase (EC 1.1.1.21) is employed, which selectively reduces the aldehyde group of glucose to a hydroxyl group.
-
Cofactor Regeneration : A coupled system with glucose dehydrogenase regenerates NADPH, ensuring catalytic efficiency.
Advantages :
-
Stereochemical Control : Avoids epimerization, ensuring the D-configuration is retained.
-
Scalability : Compatible with continuous-flow bioreactors for industrial production.
Microbial Biosynthesis
Metabolic Labeling in Sclerotinia sclerotiorum
Microorganisms can incorporate ¹³C-labeled substrates into metabolic products, which are subsequently extracted and processed.
Procedure :
-
Fermentation : S. sclerotiorum is cultured in a medium containing D-[3-¹³C]glucose as the sole carbon source.
-
Glucan Biosynthesis : The fungus metabolizes the labeled glucose into β-(1→3)-glucans, which are hydrolyzed using β-glucosidase to release glucose-3-¹³C.
-
Reduction to Glucitol : The released glucose is reduced via catalytic hydrogenation as described in Section 1.1.
Key Findings :
-
Isotopic Fidelity : ¹³C NMR confirms that >90% of the label is retained at the C-3 position in glucans, ensuring minimal scrambling during hydrolysis.
-
Yield Limitations : Microbial methods face lower yields (50–60%) due to competing pathways like trehalose and mannitol synthesis.
Custom Synthetic Routes for Industrial Production
Large-Scale One-Pot Synthesis
Industrial producers like LGC Standards employ proprietary protocols optimized for cost and efficiency.
Steps :
-
Three-Component Condensation : A one-pot reaction involving ¹³C-labeled benzaldehyde derivatives, lactones, and lithium reagents generates intermediate aryl β-C-glucoside.
-
Deprotection and Reduction : Sequential removal of acetyl and trimethylsilyl groups followed by stereoselective reduction yields D-glucitol-3-¹³C.
-
Crystallization : Final purification via 2-propanol crystallization ensures >95% HPLC purity.
Advantages :
-
Scalability : The one-pot strategy avoids column chromatography, enabling kilogram-scale production.
-
Cost-Effectiveness : Reduced purification steps lower production costs by ~30% compared to stepwise syntheses.
Analytical Validation and Quality Control
Purity Assessment
HPLC Analysis :
-
Column : Rezex ROA-Organic Acid (300 × 7.8 mm).
-
Mobile Phase : 0.005 N H₂SO₄, 0.6 mL/min.
Isotopic Enrichment :
-
¹³C NMR : A singlet at δ 73.5 ppm (C-3) confirms positional labeling.
-
Mass Spectrometry : ESI-MS shows a molecular ion at m/z 183.164 [M+H]⁺, consistent with ¹³C incorporation.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 80–90% | >95% | $$ | Industrial |
| Enzymatic Reduction | 70–85% | >98% | $$$ | Pilot-scale |
| Microbial Biosynthesis | 50–60% | 90–95% | $$ | Limited |
| Custom One-Pot Synthesis | 75–88% | >95% | $$$$ | Industrial |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing D-Glucitol-3-13C to ensure isotopic purity in metabolic studies?
- Methodology : Use stable isotope labeling protocols involving NaBH4 reduction of 13C-labeled glucose derivatives (e.g., D-Glucose-3-13C) under controlled pH and temperature conditions. Confirm isotopic purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the 13C signal at the C3 position, and cross-validate with high-resolution mass spectrometry (HRMS) to detect isotopic enrichment ≥98% .
Q. How can researchers design experiments to track this compound in glycolysis or pentose phosphate pathway studies?
- Methodology : Incubate cell cultures or tissue homogenates with 13C-labeled D-Glucitol under physiological conditions. Use liquid chromatography-mass spectrometry (LC-MS) to quantify labeled intermediates (e.g., 13C-fructose-6-phosphate or 13C-ribulose-5-phosphate). Normalize data against unlabeled controls and apply kinetic modeling to estimate flux rates .
Q. What analytical techniques are critical for distinguishing this compound from its structural isomers in complex biological matrices?
- Methodology : Employ chiral chromatography coupled with tandem MS (LC-MS/MS) to resolve stereoisomers. Validate specificity using synthetic standards and isotopic dilution assays. For NMR, compare 13C chemical shifts with reference databases (e.g., PubChem or BMRB) to confirm structural integrity .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic flux in cancer vs. normal cells be resolved?
- Methodology : Apply falsification frameworks (e.g., constructive empirical contradiction analysis) by repeating experiments under standardized conditions (pH, temperature, nutrient availability). Use Bayesian statistics to assess variability and integrate multi-omics datasets (transcriptomics, metabolomics) to identify confounding factors (e.g., enzyme isoform expression) .
Q. What strategies improve the reliability of isotopic tracing studies using this compound in heterogeneous tissue samples?
- Methodology : Combine laser-capture microdissection (LCM) with nano-scale LC-MS to analyze 13C enrichment in specific cell populations. Validate spatial resolution via matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) and correlate with histopathology data .
Q. How can researchers optimize in vivo delivery of this compound for real-time monitoring of hepatic gluconeogenesis?
- Methodology : Use pharmacokinetic modeling to determine optimal dosing (e.g., bolus vs. infusion). Employ hyperpolarized 13C-MRI to track real-time metabolism in animal models. Cross-validate with ex vivo NMR of liver extracts and adjust for isotopic dilution effects .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science over commercial databases (e.g., BOC Sciences). Use Boolean operators (e.g., "this compound AND isotopic tracing") in Google Scholar to filter high-impact studies .
- Data Integrity : Document raw spectra (NMR, MS) and metadata (e.g., instrument parameters) in FAIR-compliant repositories. Use software like MestReNova for spectral analysis and PRIDE for proteomics data .
- Contradiction Resolution : Apply triangulation by combining experimental replicates, computational simulations (e.g., metabolic network modeling), and independent validation cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
